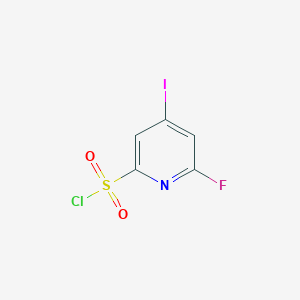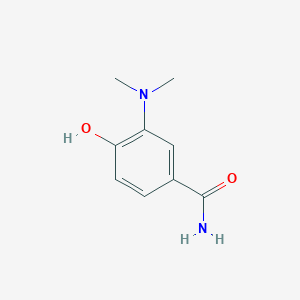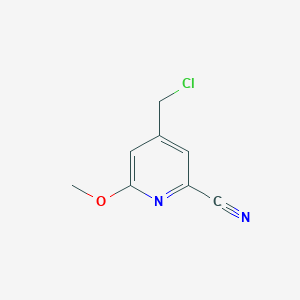
4-(Chloromethyl)-6-methoxypyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-6-methoxypyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a chloromethyl group at the 4-position, a methoxy group at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-methoxypyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the chloromethylation of 6-methoxypyridine-2-carbonitrile using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-(Chloromethyl)-6-methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
科学研究应用
4-(Chloromethyl)-6-methoxypyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Chloromethyl)-6-methoxypyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the target .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)pyridine: Lacks the methoxy and carbonitrile groups, making it less versatile in certain applications.
6-Methoxypyridine-2-carbonitrile: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
4-(Chloromethyl)-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group, affecting its chemical properties and reactivity.
Uniqueness
4-(Chloromethyl)-6-methoxypyridine-2-carbonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
4-(chloromethyl)-6-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-3-6(4-9)2-7(5-10)11-8/h2-3H,4H2,1H3 |
InChI 键 |
KALPLCQKIWLENC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=N1)C#N)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


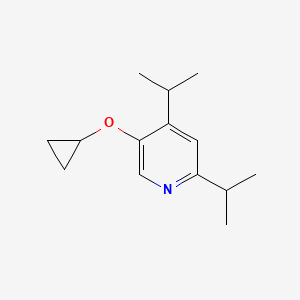
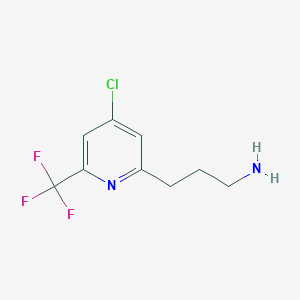
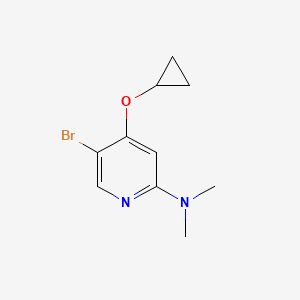
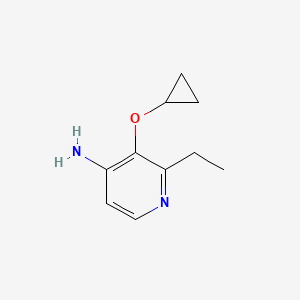
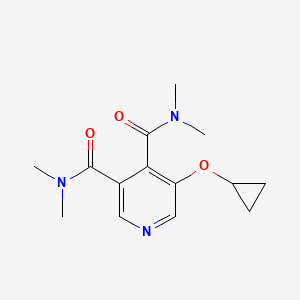
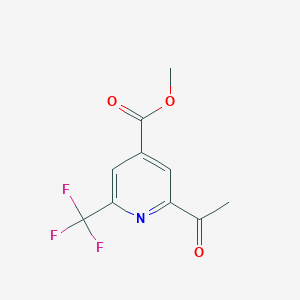
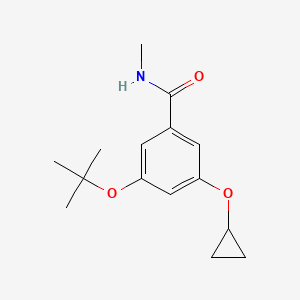
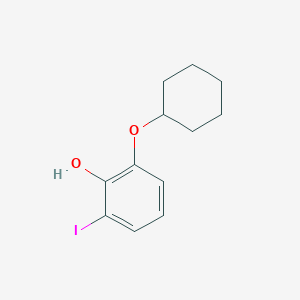
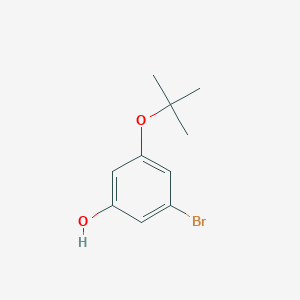
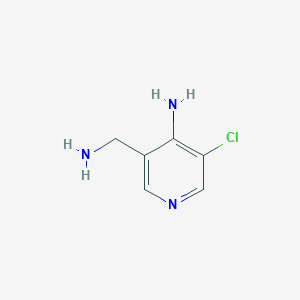
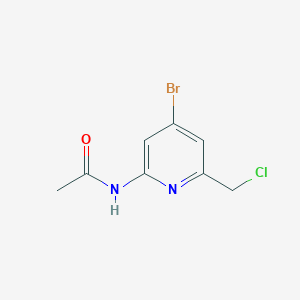
![2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14847793.png)
